molecular formula C13H14ClN B13191369 6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B13191369
M. Wt: 219.71 g/mol
InChI Key: FNVMWTKXZITITJ-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a member of the carbazole family, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring

Preparation Methods

The synthesis of 6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the use of carbazole and a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction may produce 3-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Scientific Research Applications

6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds in the carbazole family, such as:

    6-chloro-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but lacks the methyl group at the 3-position.

    3-methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but lacks the chlorine atom at the 6-position.

    6-chloro-1H-carbazole: Lacks the tetrahydro and methyl groups, making it less saturated and less bulky.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C13H14ClN/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3

InChI Key

FNVMWTKXZITITJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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